molecular formula C12H2Br8 B14601601 2,3,5,6,2',3',5',6'-Octabromobiphenyl CAS No. 59080-41-0

2,3,5,6,2',3',5',6'-Octabromobiphenyl

Cat. No.: B14601601
CAS No.: 59080-41-0
M. Wt: 785.4 g/mol
InChI Key: IQIHDBRYKJLECA-UHFFFAOYSA-N
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Description

2,3,5,6,2’,3’,5’,6’-Octabromobiphenyl is a brominated biphenyl compound with the molecular formula C12H2Br8. It is a member of the polybrominated biphenyls (PBBs) family, which are synthetic organic chemicals used as flame retardants. These compounds are known for their high thermal stability and resistance to degradation, making them useful in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6,2’,3’,5’,6’-Octabromobiphenyl typically involves the bromination of biphenyl. The process can be carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and ensuring an excess of bromine to achieve the desired level of bromination.

Industrial Production Methods

In industrial settings, the production of 2,3,5,6,2’,3’,5’,6’-Octabromobiphenyl is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6,2’,3’,5’,6’-Octabromobiphenyl undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a catalyst such as iron bromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated biphenyl oxides, while reduction may produce partially debrominated biphenyls.

Scientific Research Applications

2,3,5,6,2’,3’,5’,6’-Octabromobiphenyl has several scientific research applications:

    Chemistry: Used as a model compound to study the behavior of brominated biphenyls in various chemical reactions.

    Biology: Investigated for its effects on biological systems, including its potential as an endocrine disruptor.

    Medicine: Studied for its toxicological properties and potential health impacts.

    Industry: Utilized as a flame retardant in plastics, textiles, and electronic devices due to its high thermal stability.

Mechanism of Action

The mechanism by which 2,3,5,6,2’,3’,5’,6’-Octabromobiphenyl exerts its effects involves its interaction with cellular receptors and enzymes. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various genes involved in xenobiotic metabolism. This interaction can result in the induction of phase I and phase II detoxification enzymes, which play a role in the metabolism and elimination of the compound from the body.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’,3,3’,5,5’,6,6’-Octabromobiphenyl
  • 2,2’,3,3’,4,4’,5,6-Octabromobiphenyl

Uniqueness

2,3,5,6,2’,3’,5’,6’-Octabromobiphenyl is unique due to its specific bromination pattern, which influences its chemical properties and reactivity. Compared to other octabromobiphenyls, it may exhibit different levels of thermal stability, solubility, and biological activity, making it suitable for specific applications where these properties are critical.

Properties

CAS No.

59080-41-0

Molecular Formula

C12H2Br8

Molecular Weight

785.4 g/mol

IUPAC Name

1,2,4,5-tetrabromo-3-(2,3,5,6-tetrabromophenyl)benzene

InChI

InChI=1S/C12H2Br8/c13-3-1-4(14)10(18)7(9(3)17)8-11(19)5(15)2-6(16)12(8)20/h1-2H

InChI Key

IQIHDBRYKJLECA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)C2=C(C(=CC(=C2Br)Br)Br)Br)Br)Br

Origin of Product

United States

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